molecular formula C15H23NO2S B5823930 1-(2,3,4-Trimethylbenzenesulfonyl)azepane

1-(2,3,4-Trimethylbenzenesulfonyl)azepane

Cat. No.: B5823930
M. Wt: 281.4 g/mol
InChI Key: QLRICGGMACUYGS-UHFFFAOYSA-N
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Description

1-(2,3,4-Trimethylbenzenesulfonyl)azepane is a nitrogen-containing heterocyclic compound with the molecular formula C15H23NO2S. It is part of the azepane family, which are seven-membered ring structures containing one nitrogen atom.

Preparation Methods

The synthesis of 1-(2,3,4-Trimethylbenzenesulfonyl)azepane typically involves the reaction of 2,3,4-trimethylbenzenesulfonyl chloride with azepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for azepane derivatives often involve multistep processes, including ring-closing metathesis and subsequent functionalization steps. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

1-(2,3,4-Trimethylbenzenesulfonyl)azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonyl group to a sulfide.

Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and bases or acids to facilitate the reaction. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzene derivatives .

Scientific Research Applications

1-(2,3,4-Trimethylbenzenesulfonyl)azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trimethylbenzenesulfonyl)azepane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, inhibiting their activity. Additionally, the azepane ring can interact with nucleic acids, potentially disrupting DNA replication and transcription processes .

Comparison with Similar Compounds

1-(2,3,4-Trimethylbenzenesulfonyl)azepane can be compared with other azepane derivatives, such as:

    Azepine: A seven-membered ring with one nitrogen atom, but without the sulfonyl group.

    Benzazepine: A fused ring system containing a benzene ring and an azepane ring.

    Thiazepine: A seven-membered ring containing both sulfur and nitrogen atoms.

The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical properties and reactivity compared to other azepane derivatives .

Properties

IUPAC Name

1-(2,3,4-trimethylphenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-12-8-9-15(14(3)13(12)2)19(17,18)16-10-6-4-5-7-11-16/h8-9H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRICGGMACUYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCCCC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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